molecular formula C15H21ClN4O3 B2458918 Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate CAS No. 2377035-10-2

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate

Cat. No. B2458918
CAS RN: 2377035-10-2
M. Wt: 340.81
InChI Key: ITBHSABWPRGRIO-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its various applications. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.

Mechanism Of Action

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate acts as a potent inhibitor of Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate, which is an enzyme involved in the repair of DNA damage. Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate inhibitors such as Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate prevent the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair, leading to cell death. Additionally, Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate has been shown to inhibit the growth of cancer cells and sensitize them to DNA-damaging agents.

Advantages And Limitations For Lab Experiments

One advantage of Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate is its potent inhibitory activity against Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate. This makes it a useful tool in studying the role of Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate in DNA repair and cancer therapy. However, one limitation of Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate. One direction is the development of more potent and selective Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate inhibitors with improved pharmacokinetic properties. Additionally, the use of Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate inhibitors in combination with other DNA-damaging agents is an area of active research. Finally, the identification of biomarkers that can predict the response to Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate inhibitors is an important area of investigation.

Synthesis Methods

The synthesis of Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate involves several steps. One of the key steps is the reaction of 6-chloropyridazine-3-carboxylic acid with piperidine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then treated with tert-butyl chloroformate to obtain Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate.

Scientific Research Applications

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate has been extensively studied for its potential applications in cancer therapy. Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate inhibitors such as Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate have been shown to enhance the cytotoxic effects of DNA-damaging agents such as ionizing radiation and chemotherapeutic drugs in cancer cells. Additionally, Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate inhibitors have been shown to be effective in the treatment of BRCA1/2-mutated cancers, which are deficient in DNA repair mechanisms.

properties

IUPAC Name

tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)17-10-5-4-8-20(9-10)13(21)11-6-7-12(16)19-18-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBHSABWPRGRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate

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